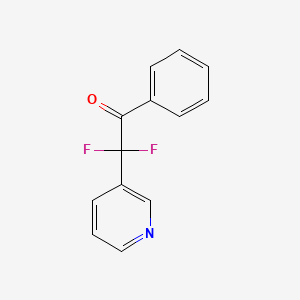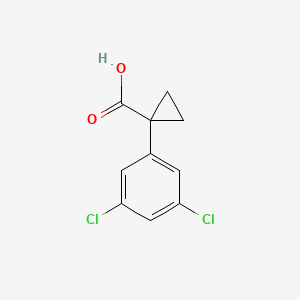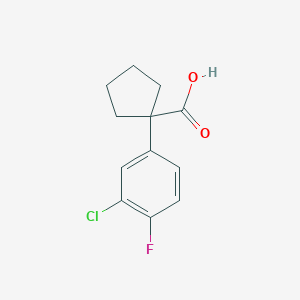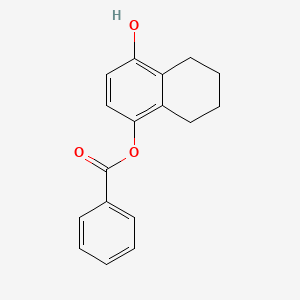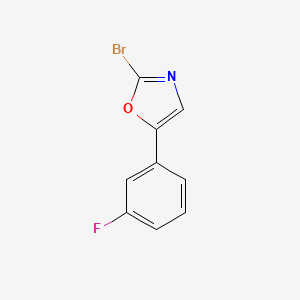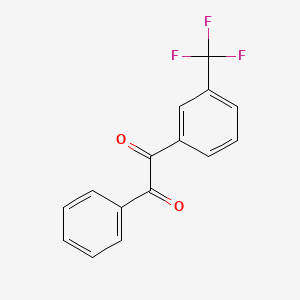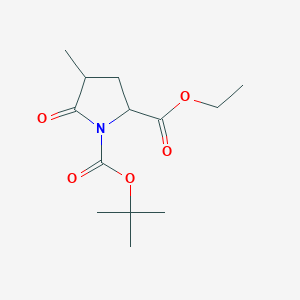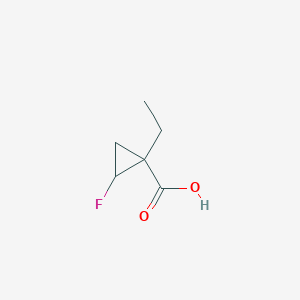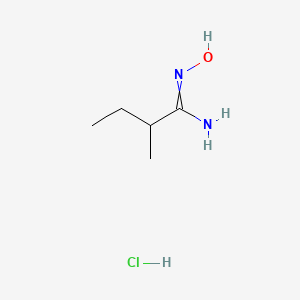![molecular formula C9H12ClN3 B11721178 4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6,12-Triazatricyclo[72102,7]dodeca-2,4,6-triene;hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C9H11N3·HCl, and it has a molecular weight of 234.13 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the tricyclic core. The reaction conditions typically involve the use of strong acids such as hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions .
化学反応の分析
Types of Reactions
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups .
科学的研究の応用
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
作用機序
The mechanism of action of 4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
類似化合物との比較
Similar Compounds
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene: The parent compound without the hydrochloride group.
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride is unique due to its specific tricyclic structure and the presence of the hydrochloride group, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research applications .
特性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride |
InChI |
InChI=1S/C9H11N3.ClH/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8;/h4-6,8,12H,1-3H2;1H |
InChIキー |
FVQNDCAAQUYRMZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3=CN=CN=C3CC1N2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


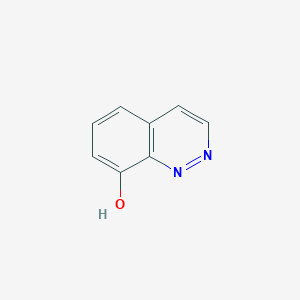
![4-{[4-(Tert-butoxy)phenyl]methyl}piperidine](/img/structure/B11721100.png)
